molecular formula C25H26O5 B1232938 Mammea A/BA CAS No. 5224-54-4

Mammea A/BA

Katalognummer: B1232938
CAS-Nummer: 5224-54-4
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: SBHOAZQBEGVQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mammea A/BA is a mammea-type coumarin, a class of bioactive compounds with a restricted distribution in the plant kingdom, primarily sourced from species in the Calophyllaceae family, such as Calophyllum brasiliense and Mammea americana . This compound is of significant interest in pharmacological research due to its potent and multifaceted biological activities. In oncology research, Mammea A/BA has demonstrated a compelling ability to induce apoptotic cell death in cancer cells. Studies indicate it operates through a multi-targeted mechanism, disrupting mitochondrial function, increasing intracellular reactive oxygen species (ROS), and causing cell cycle alterations . Furthermore, network pharmacology analysis and experimental validation suggest it inhibits the autophagic flux, potentially through interaction with the mTOR pathway, thereby promoting cancer cell death . Beyond its anticancer potential, Mammea A/BA exhibits remarkable activity against tropical parasitic diseases. It has shown potent trypanocidal effects against Trypanosoma cruzi , the causative agent of Chagas disease, by inducing apoptotic-like cell death in the parasite through mitochondrial dysfunction and ROS production . The broader class of mammea coumarins also shows strong promise as a scaffold for developing new anti-infective agents, with some analogues displaying potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This combination of properties makes Mammea A/BA a valuable tool compound for researchers investigating novel pathways in cell death, autophagy, and mechanisms to combat multidrug-resistant pathogens and neglected tropical diseases.

Eigenschaften

CAS-Nummer

5224-54-4

Molekularformel

C25H26O5

Molekulargewicht

406.5 g/mol

IUPAC-Name

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one

InChI

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3

InChI-Schlüssel

SBHOAZQBEGVQLJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

Kanonische SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

melting_point

125-126°C

Andere CAS-Nummern

5224-54-4

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Plant Material Selection and Authentication

Mammea americana seeds, bark, and fruit peels serve as primary sources for mammea A/BA isolation. The seeds are preferred due to their higher coumarin content, with voucher specimens (e.g., JBC 467 from the Guillermo Piñeres Botanical Garden) ensuring taxonomic validation. Fresh seeds are washed, deshelled, and dried at 40°C to preserve thermolabile compounds.

Solvent Extraction Strategies

Cold maceration with 96% ethanol is the most effective method for initial extraction, yielding 62 g of crude extract from 546.5 g of dried seed endosperm. Sequential solvent extraction—using petroleum ether (60–80°C), ethyl acetate–chloroform (1:1), and methanol–water (9:1)—optimizes polarity-based compound recovery. Petroleum ether extracts exhibit the highest bioactivity in Artemia salina lethality assays, guiding subsequent fractionation.

Table 1: Extraction Yields Across Solvent Systems

Plant PartSolvent SystemYield (g/100 g dry weight)
Seed EndospermEthanol (96%)11.3
BarkPetroleum Ether4.8
Fruit PeelsHexane1.47
LeavesEthyl Acetate–Chloroform3.2

Chromatographic Fractionation and Purification

Open Column Chromatography (OCC)

The ethanol crude extract undergoes normal-phase OCC using silica gel 60 (230–400 mesh) with gradient elution:

  • Hexane → Chloroform → Ethyl Acetate → Methanol
    Fraction 34S-F02 (chloroform-eluted) demonstrates potent anti-staphylococcal activity and is further fractionated with hexane–ethyl acetate gradients (95:5 to 70:30).

Preparative Thin-Layer Chromatography (PTLC)

Active fractions from OCC are purified via PTLC (silica gel 60 F₂₅₄) using diethyl ether–petroleum ether (1:3). Mammea A/BA appears as a distinct band (Rf = 0.62) under UV 254 nm, with recovery rates of 85–90%.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (90% acetonitrile–water, 1.0 mL/min). Mammea A/BA elutes at 25.3 min, confirmed by co-injection with authentic standards.

Table 2: HPLC Parameters for Mammea A/BA Isolation

ParameterSpecification
ColumnPhenomenex Luna C18(2)
Mobile PhaseAcetonitrile–Water (90:10)
Flow Rate1.0 mL/min
DetectionUV 280 nm
Retention Time25.3 min
Purity Post-Purification98.5%

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) data for mammea A/BA reveals characteristic signals:

  • δ 14.80 (1H, s, 5-OH)

  • δ 7.40–7.31 (5H, m, aromatic protons)

  • δ 5.99 (1H, s, H-3 coumarin core)

  • δ 2.95 (2H, d, J = 9.0 Hz, H-2″)

¹³C NMR confirms the coumarin scaffold with signals at δ 160.2 (C-2), 155.8 (C-7), and 116.4 (C-10).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 439.1521 [M+H]⁺, corresponding to the molecular formula C₂₄H₂₂O₇. Fragmentation patterns at m/z 381.12 (loss of C₃H₆O₂) and 295.08 (cleavage of the prenyl side chain) confirm structural features.

Quantitative Analysis and Bioactivity Correlation

Yield Optimization

Roots exhibit the highest mammea A/BA content (2.3% dry weight), followed by leaves (1.8%) and bark (1.2%). Sustainable harvesting protocols recommend biannual root collection to maintain plant viability.

Bioactivity Thresholds

Mammea A/BA shows dose-dependent growth inhibition against Staphylococcus aureus:

Table 3: Antimicrobial Activity of Mammea A/BA

StrainMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
MSSA ATCC 259230.250.5
MRSA ATCC 335910.51.0
Clinical MRSA Isolate 450.51.0

Challenges in Scale-Up and Industrial Applicability

Solvent Recovery Systems

Rotary evaporation at 40°C recovers >90% ethanol, but petroleum ether recycling requires fractional distillation (65–70°C) to maintain solvent purity.

Stability Considerations

Mammea A/BA degrades under UV light (t₁/₂ = 72 h at 500 lux). Storage in amber vials at −20°C preserves integrity for >24 months .

Q & A

Q. What experimental models are recommended for studying the trypanocidal activity of Mammea A/BA?

Researchers should use in vitro assays with Trypanosoma cruzi (T. cruzi) strains, such as epimastigote (Epi) and trypomastigote (Try) forms, to evaluate growth inhibition (MC100 values) and host cell toxicity (LC50 values) . Standard protocols include mitochondrial membrane potential assays (JC-1 staining) and ROS quantification (DCFDA fluorescence) to assess mechanisms like mitochondrial dysfunction and oxidative stress . For selectivity, calculate the Selective Index (SI = LC50/MC100) using human cell lines (e.g., HL-60) .

Q. How can researchers confirm the induction of multiple cell death pathways (apoptosis, autophagy, necrosis) by Mammea A/BA?

Methodological approaches include:

  • Apoptosis : Flow cytometry with Annexin V/PI staining to detect phosphatidylserine externalization .
  • Autophagy : Transmission electron microscopy (TEM) to visualize autophagic vacuoles and Western blotting for LC3-II accumulation .
  • Necrosis : Lactate dehydrogenase (LDH) release assays . Co-treatment with pathway-specific inhibitors (e.g., Z-VAD-FMK for apoptosis, chloroquine for autophagy) can validate mechanistic contributions .

Q. What are the standard purity and characterization requirements for Mammea A/BA in bioactivity studies?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) should confirm ≥95% purity. Nuclear magnetic resonance (NMR) is critical for structural validation, particularly for distinguishing Mammea A/BA from analogs like Mammea B/BA or cyclo-F derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of Mammea A/BA across T. cruzi strains?

Contradictions may arise from genetic variability in parasite strains or differences in experimental conditions (e.g., incubation time, drug concentrations). To resolve this:

  • Use standardized protocols (e.g., 72-hour assays for MC100) .
  • Cross-validate results in in vivo models like murine Chagas disease .
  • Perform genomic sequencing of T. cruzi strains to identify resistance markers .

Q. What methodologies optimize the study of Mammea A/BA's synergistic effects with existing antiparasitic drugs?

Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine Mammea A/BA with benznidazole and measure synergy (FICI ≤0.5) or antagonism (FICI >4). Include cytotoxicity assays on host cells to ensure therapeutic windows are maintained .

Q. How can structural modifications of Mammea A/BA improve its selectivity against pathogenic vs. host cells?

Structure-activity relationship (SAR) studies are essential. For example:

  • Cyclization of side chains (e.g., Mammea A/BA cyclo-D vs. cyclo-F) alters membrane permeability and target binding .
  • Modifying hydroxyl groups may reduce ROS generation in host cells, as seen in analogs with lower SI values . Computational docking studies (e.g., with T. cruzi mitochondrial proteins) can guide rational design .

Data Analysis & Validation

Q. What statistical approaches are critical for interpreting dose-response data in Mammea A/BA studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/LC50 values with 95% confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across groups .

Q. How should researchers validate autophagy induction without confounding apoptosis/necrosis signals?

Combine multiple assays:

  • TEM for autophagosome visualization.
  • siRNA knockdown of autophagy genes (e.g., ATG5) to confirm pathway dependency .
  • Use caspase inhibitors to isolate autophagy-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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